2-amino-3-(phenylamino)propanoic acid dihydrochloride
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Overview
Description
2-amino-3-(phenylamino)propanoic acid dihydrochloride, also known as (2S)-2-amino-3-anilinopropanoic acid, is a compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is used as a pharmaceutical secondary standard and certified reference material in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(phenylamino)propanoic acid dihydrochloride typically involves the reaction of phenylamine (aniline) with a suitable precursor, such as 2-bromo-3-aminopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(phenylamino)propanoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-amino-3-(phenylamino)propanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for method development and calibration.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in pharmaceutical research for drug development and quality control.
Industry: Applied in the quality control of food and beverages, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(phenylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-3-(phenylamino)propanoic acid dihydrochloride include:
2-Phenylbutyric Acid: Another compound with a phenyl group and similar structural features.
2-(4-methylphenyl)propanoic acid: A compound with a methyl-substituted phenyl group.
2-[4-(2-Hydroxy-2-methylpropyl)-phenyl]propanoic Acid: A compound with a hydroxy-substituted phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific amino and phenylamino groups, which confer distinct chemical properties and reactivity. These features make it valuable in various analytical and research applications .
Properties
CAS No. |
2648939-54-0 |
---|---|
Molecular Formula |
C9H14Cl2N2O2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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